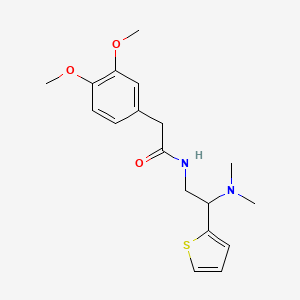
2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide is an organic compound with a complex structure that includes a dimethoxyphenyl group, a dimethylamino group, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(dimethylamino)-2-thiophen-2-ylethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiophenes.
科学研究应用
2-(3,4-Dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the thiophene and acetamide functionalities.
2-(3,4-Dimethoxyphenyl)ethanol: Similar structure but with an alcohol group instead of the acetamide.
1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)-2-methyl-1-propanone: Contains a similar dimethylamino group but differs in the overall structure.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
生物活性
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)acetamide , often abbreviated as DMTA, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological evaluations of DMTA, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
DMTA features a complex structure characterized by a dimethoxyphenyl moiety, a dimethylamino group, and a thiophene ring. The synthesis of DMTA typically involves the condensation of 3,4-dimethoxyacetophenone with a suitable thiophene derivative in the presence of amines under reflux conditions. This method yields the compound with moderate to high purity and yield rates .
Antiproliferative Effects
Recent studies indicate that DMTA exhibits significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to DMTA have demonstrated IC50 values ranging from 0.78 nM to 18 nM in assays against human cancer cell lines, including HeLa (cervical carcinoma) and Molt/4 (T-lymphoblastoid leukemia) cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3c | HeLa | 12 |
| 3c | Molt/4 | 10 |
| 3a | FM3A (mammary) | 0.78 |
| DMTA | Various (assumed) | TBD |
The mechanism by which DMTA exerts its antiproliferative effects is hypothesized to involve inhibition of tubulin polymerization at the colchicine binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The presence of methoxy groups on the phenyl ring appears to enhance binding affinity and biological activity.
Case Studies
In preclinical studies, DMTA has shown promise in xenograft models. For example, a derivative similar to DMTA was tested in nude mice bearing human osteosarcoma tumors, resulting in significant tumor growth inhibition compared to controls . Such findings suggest that DMTA could be a candidate for further development as an anticancer agent.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-20(2)14(17-6-5-9-24-17)12-19-18(21)11-13-7-8-15(22-3)16(10-13)23-4/h5-10,14H,11-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBFAEMLRGZJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC(=C(C=C1)OC)OC)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














